2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features a brominated pyrazole ring and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperidine Moiety: The brominated pyrazole is reacted with piperidine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could potentially occur at the brominated pyrazole ring.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The brominated pyrazole ring could be involved in binding interactions, while the piperidine moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- 2-(3-Iodo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
- 2-(3-Methyl-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone
Uniqueness
The presence of the bromine atom in 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone may confer unique reactivity and biological activity compared to its chloro, iodo, and methyl analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C10H14BrN3O |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-(3-bromopyrazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C10H14BrN3O/c11-9-4-7-14(12-9)8-10(15)13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2 |
InChI Key |
SFXPKWMEUPZKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.